molecular formula C14H12ClNO2S B2785000 (2E)-1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(furan-3-yl)prop-2-en-1-one CAS No. 2097940-33-3

(2E)-1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(furan-3-yl)prop-2-en-1-one

Cat. No.: B2785000
CAS No.: 2097940-33-3
M. Wt: 293.77
InChI Key: BNBYPXZFHVXZHB-OWOJBTEDSA-N
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Description

(2E)-1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(furan-3-yl)prop-2-en-1-one is a synthetic compound featuring a thieno[3,2-c]pyridine core, a privileged scaffold in medicinal chemistry, linked to a furan ring via a chalcone-like α,β-unsaturated ketone bridge. This specific molecular architecture makes it a compelling candidate for exploration in various pharmaceutical and biological research applications. Nitrogen and sulfur-containing heterocycles, such as the thienopyridine and furan units in this compound, are widely investigated for their diverse physiological activities and are prevalent in many therapeutic agents . The structure is of particular interest for drug discovery programs focused on central nervous system (CNS) targets, as the thieno[3,2-c]pyridine scaffold has been identified as a competent core in the development of potent negative allosteric modulators (NAMs) for metabotropic glutamate receptor subtype 5 (mGlu5) . Furthermore, the compound's chalcone-motif (an α,β-unsaturated ketone system) is a known pharmacophore associated with potent anti-cancer activity. Recent research on chalcone-thiophene hybrids has demonstrated their ability to induce apoptosis, arrest the cell cycle, and inhibit migration in various cancer cell lines, suggesting a promising avenue for oncological research . Researchers can utilize this chemical as a key intermediate for the synthesis of more complex polyheterocyclic systems or as a core structure for building targeted libraries in structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(furan-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2S/c15-13-7-11-8-16(5-3-12(11)19-13)14(17)2-1-10-4-6-18-9-10/h1-2,4,6-7,9H,3,5,8H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBYPXZFHVXZHB-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)C=CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)/C=C/C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(furan-3-yl)prop-2-en-1-one , with the CAS number 2097940-33-3, represents a novel class of chemical entities that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H12ClNO2SC_{14}H_{12}ClNO_2S, with a molecular weight of 293.77 g/mol. Its structure features a thieno[3,2-c]pyridine moiety linked to a furan ring through a prop-2-en-1-one functional group. The presence of the chlorine atom is expected to influence its biological properties significantly.

Antitumor Activity

A series of studies have explored the antitumor potential of compounds similar to this compound. For instance, derivatives with similar thieno-pyridine structures have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
21tHepG-215.6
21dA54920.3
21fMCF718.5

These findings suggest that the thieno-pyridine scaffold may enhance the cytotoxicity against tumor cells.

Antibacterial Activity

Research has also indicated promising antibacterial activity for compounds containing the thieno-pyridine structure. For example:

CompoundBacterial StrainMIC (µg/mL)Reference
29MRSA0.68
30aE. coli0.125
30bPseudomonas aeruginosa8

These results highlight the potential of this compound as an antibacterial agent, particularly against resistant strains.

The proposed mechanism of action for this compound involves interference with critical cellular processes such as DNA replication and protein synthesis. The thieno-pyridine moiety is believed to interact with target enzymes or receptors involved in these pathways.

Study on Antitumor Efficacy

In a recent study published in ChemistrySelect, researchers synthesized several derivatives based on the thieno-pyridine scaffold and evaluated their antitumor efficacy in vitro against HepG-2 liver cancer cells. The study found that modifications to the furan substituent significantly affected cytotoxicity levels.

Evaluation of Antibacterial Properties

Another study focused on assessing the antibacterial properties of similar compounds against various pathogenic bacteria. The results showed that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria compared to their counterparts without such modifications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound can be contextualized against analogs with modifications in the heterocyclic substituents, substituent positions, or core scaffolds. Below is a systematic comparison based on available evidence:

Thiophene vs. Furan Substituent Analogs

A closely related compound, (E)-1-(2-Chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one (CAS: 2034896-76-7), replaces the furan-3-yl group with a thiophen-2-yl moiety . Key differences include:

  • Hydrogen Bonding : Furan’s oxygen may participate in stronger hydrogen bonding (e.g., with biological targets or solvents) compared to thiophene’s less polar sulfur .
  • Bioactivity : Thiophene-containing analogs are often prioritized in drug discovery due to metabolic stability, whereas furan derivatives may exhibit distinct pharmacokinetic profiles.

Substituent Variations in Thienopyridine Core

Another analog, 5-(1-(2-chlorophenyl)ethyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride (CID 3068423), features a bulky 2-chlorophenyl-ethyl substituent instead of the enone-furan system . Notable contrasts include:

  • Stereochemical Complexity : The ethyl group introduces chirality, complicating synthesis and purification.
  • Solubility: The hydrochloride salt form improves aqueous solubility, whereas the neutral enone-furan derivative may require formulation aids.

Pyridazinone and Pyridopyrimidinone Derivatives

Compounds like 2-(5-chloro-6-methoxypyridin-3-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () represent structurally distinct classes but share heteroaromatic cores. Differences include:

  • Ring Strain: Pyridopyrimidinones exhibit a fused bicyclic system with increased rigidity compared to the monocyclic thienopyridine.
  • Pharmacophore Diversity: The piperazine substituent in pyridopyrimidinones offers basic nitrogen centers for salt formation or hydrogen bonding, absent in the target compound.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituent(s) Molecular Formula Key Functional Groups Potential Applications
(2E)-1-{2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(furan-3-yl)prop-2-en-1-one Thieno[3,2-c]pyridine Chloro, (E)-enone-furan-3-yl C₁₅H₁₃ClN₂O₂S α,β-unsaturated ketone, furan Kinase inhibitors, anti-cancer
(E)-1-(2-Chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one Thieno[3,2-c]pyridine Chloro, (E)-enone-thiophen-2-yl C₁₅H₁₃ClN₂OS₂ α,β-unsaturated ketone, thiophene Electrophilic probes, antivirals
5-(1-(2-Chlorophenyl)ethyl)-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one Thieno[3,2-c]pyridine 2-Chlorophenyl-ethyl C₁₅H₁₆ClNOS Lactam, chiral center CNS-targeting agents

Research Findings and Implications

  • Synthetic Challenges : The target compound’s (2E)-configuration requires stereocontrolled synthesis, contrasting with the more flexible thiophene analog’s preparation (e.g., via Horner-Wadsworth-Emmons olefination) .
  • Crystallography : Tools like SHELXL and ORTEP (–4) are critical for resolving the stereochemistry and hydrogen-bonding networks in such compounds .
  • Safety Handling: Both the target compound and its thiophene analog require precautions against ignition sources (P210) due to their organic enone systems .

Q & A

Q. Q1. What are the primary synthetic routes for (2E)-1-{2-chloro-thieno[3,2-c]pyridin-5-yl}-3-(furan-3-yl)prop-2-en-1-one?

A1. The synthesis typically involves multi-step reactions:

  • Step 1: Construction of the thieno[3,2-c]pyridine core via cyclization of substituted thiophenes with aminopyridine derivatives under acidic conditions .
  • Step 2: Introduction of the enone system through a Claisen-Schmidt condensation between the thienopyridine ketone and furan-3-carbaldehyde, with careful control of temperature (60–80°C) and base catalysis (e.g., NaOH) to favor the (E)-isomer .
  • Step 3: Chlorination at the 2-position of the thienopyridine ring using POCl₃ or N-chlorosuccinimide (NCS) in DMF .
    Key challenges include avoiding over-chlorination and ensuring stereochemical purity of the enone moiety.

Q. Q2. How is the compound characterized spectroscopically?

A2. Standard characterization methods include:

  • NMR: ¹H and ¹³C NMR to confirm the (E)-configuration of the enone (typical coupling constants J = 12–16 Hz for trans-vinylic protons) and substitution patterns on the heterocycles .
  • IR: Stretching bands at ~1650 cm⁻¹ (C=O) and ~1590 cm⁻¹ (C=C) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula, e.g., [M+H]⁺ peaks matching C₁₄H₁₁ClNO₂S .

Advanced Research Questions

Q. Q3. What computational methods are used to predict the compound’s interaction with biological targets?

A3. Advanced strategies include:

  • Molecular Docking: Using software like MOE (Molecular Operating Environment) to model binding to receptors (e.g., kinases or GPCRs) based on the compound’s 3D structure (SMILES: ClC1=C2C(=CC=S2)CN(C1)C(=O)/C=C/C3=COC=C3) .
  • MD Simulations: Assessing stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .
  • ADMET Prediction: Tools like SwissADME to evaluate bioavailability and toxicity risks .

Q. Q4. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

A4. Single-crystal X-ray diffraction:

  • Sample Preparation: Crystallize the compound in a solvent system (e.g., DCM/hexane) to obtain high-quality crystals .
  • Data Analysis: Refinement of unit cell parameters (e.g., space group P2₁/c) and torsion angles to confirm the (E)-configuration and dihedral angles between heterocyclic planes .
  • Discrepancy Resolution: Compare experimental data (e.g., C=O bond length ~1.21 Å) with DFT-optimized structures to validate geometry .

Q. Q5. What strategies optimize reaction yields in the presence of competing side reactions?

A5. Mitigation approaches include:

  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce byproducts .
  • Catalyst Screening: Transition-metal catalysts (e.g., Pd(OAc)₂) for selective cross-coupling steps .
  • In Situ Monitoring: LC-MS or TLC to track reaction progress and terminate at optimal conversion (~85–90%) .

Q. Q6. How does the furan moiety influence the compound’s bioactivity?

A6. The furan ring contributes to:

  • Hydrogen Bonding: Oxygen lone pairs interact with active-site residues (e.g., histidine or aspartate in enzymes) .
  • π-Stacking: Aromatic stacking with phenylalanine or tyrosine residues in target proteins, enhancing binding affinity .
  • Metabolic Stability: Resistance to oxidative degradation compared to simpler alkenes, as shown in microsomal assays .

Q. Q7. How are data contradictions between computational and experimental results addressed?

A7. Resolving discrepancies involves:

  • Force Field Calibration: Adjusting parameters in docking software to better match experimental binding energies (±2 kcal/mol) .
  • Hybrid QM/MM Methods: Combining quantum mechanics for ligand active sites and molecular mechanics for protein environments .
  • Experimental Validation: SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding constants and refine models .

Methodological Challenges

Q. Q8. What are the limitations of current synthetic methods for scaling to gram quantities?

A8. Key bottlenecks include:

  • Low Yields in Cyclization Steps: ~40–50% yields due to competing ring-opening reactions; optimized via microwave-assisted synthesis (80°C, 30 min) .
  • Purification Challenges: Use of preparative HPLC with C18 columns to separate stereoisomers .

Q. Q9. How is the compound’s stability assessed under physiological conditions?

A9. Stability studies involve:

  • pH-Dependent Degradation: Incubate in buffers (pH 1–9) and monitor degradation via HPLC (t₁/₂ > 24 h at pH 7.4) .
  • Light Sensitivity: Store in amber vials under N₂ atmosphere to prevent photoisomerization .

Q. Q10. What in vitro assays are suitable for preliminary bioactivity screening?

A10. Common assays include:

  • Enzyme Inhibition: Kinase Glo assays for IC₅₀ determination .
  • Cytotoxicity: MTT assays against cancer cell lines (e.g., HeLa or MCF-7) with EC₅₀ values reported .
  • Membrane Permeability: Caco-2 cell monolayers to predict intestinal absorption .

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